
5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate: is an organosilane compound that features both a silane group and a methacrylate group. This dual functionality makes it a valuable compound in various applications, particularly in the field of materials science and surface modification.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate typically involves the reaction of 5-bromopentyltrimethoxysilane with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient production of the compound.
化学反応の分析
Types of Reactions:
Hydrolysis: The silane group in 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.
Polymerization: The methacrylate group can undergo free radical polymerization, leading to the formation of polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with a controlled pH.
Condensation: Catalysts such as acids or bases to facilitate the condensation reaction.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide for free radical polymerization.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Polymerization: Formation of polymethacrylate materials.
科学的研究の応用
Chemistry: 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also employed in the synthesis of hybrid materials with enhanced mechanical properties.
Biology and Medicine: In biomedical applications, this compound is used to modify the surface of implants to improve biocompatibility and reduce the risk of rejection. It is also explored for drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry: In the coatings industry, this compound is used to enhance the durability and adhesion of coatings on various substrates. It is also utilized in the production of adhesives and sealants with improved performance characteristics.
作用機序
The mechanism of action of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a cross-linked network that enhances the mechanical properties and stability of the material. The methacrylate group can undergo polymerization, contributing to the formation of polymeric structures with desired properties.
類似化合物との比較
- 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison: While 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate and 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate share similar functional groups, the difference in the length of the alkyl chain can influence their reactivity and the properties of the materials they form. The longer alkyl chain in this compound can provide greater flexibility and improved mechanical properties in the resulting materials .
特性
CAS番号 |
91999-67-6 |
|---|---|
分子式 |
C12H24O5Si |
分子量 |
276.40 g/mol |
IUPAC名 |
5-trimethoxysilylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O5Si/c1-11(2)12(13)17-9-7-6-8-10-18(14-3,15-4)16-5/h1,6-10H2,2-5H3 |
InChIキー |
DKRGZWMTKHYZGY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


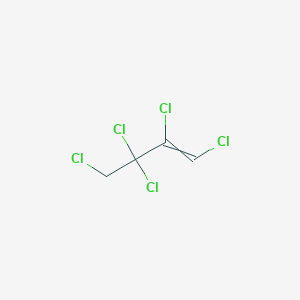
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
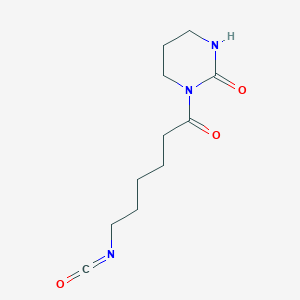
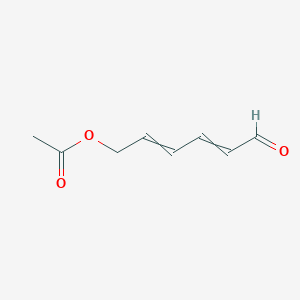


![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
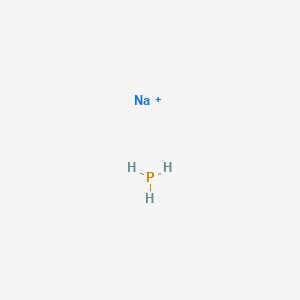
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
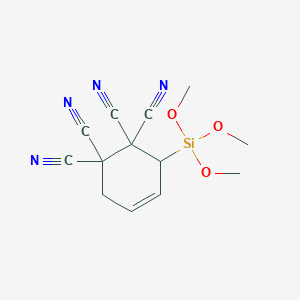

![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
